Cas no 1806944-36-4 (5-(Aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetic acid)

5-(Aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetic acid is a specialized pyridine derivative featuring a unique combination of functional groups, including an aminomethyl, chloro, difluoromethyl, and acetic acid moiety. This structure imparts distinct reactivity and potential applications in pharmaceutical and agrochemical synthesis. The presence of both electron-withdrawing (chloro, difluoromethyl) and electron-donating (aminomethyl) groups enhances its versatility as an intermediate in heterocyclic chemistry. The acetic acid side chain further allows for derivatization, facilitating conjugation or salt formation. Its well-defined molecular architecture makes it valuable for designing bioactive compounds, particularly in medicinal chemistry, where such scaffolds are often explored for their pharmacokinetic and binding properties.
5-(Aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetic acid structure
1806944-36-4 structure
Product Name:5-(Aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetic acid
CAS No:1806944-36-4
MF:C9H9ClF2N2O2
MW:250.629768133163
CID:4870668
Update Time:2025-06-08

5-(Aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(Aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetic acid
    • Inchi: 1S/C9H9ClF2N2O2/c10-8-5(9(11)12)1-4(3-13)6(14-8)2-7(15)16/h1,9H,2-3,13H2,(H,15,16)
    • InChI Key: QATFPYASXDAJNP-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(F)F)C=C(CN)C(CC(=O)O)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 256
  • XLogP3: -1.5
  • Topological Polar Surface Area: 76.2

5-(Aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029048782-250mg
5-(Aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetic acid
1806944-36-4 97%
250mg
$950.40 2022-03-31
Alichem
A029048782-500mg
5-(Aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetic acid
1806944-36-4 97%
500mg
$1,662.60 2022-03-31
Alichem
A029048782-1g
5-(Aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetic acid
1806944-36-4 97%
1g
$3,099.20 2022-03-31

Additional information on 5-(Aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetic acid

5-(Aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetic acid (CAS No. 1806944-36-4): An Overview of a Promising Compound in Medicinal Chemistry

5-(Aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetic acid (CAS No. 1806944-36-4) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its pyridine core, aminomethyl, chloro, and difluoromethyl substituents, offers a promising scaffold for the development of novel drugs targeting various diseases.

The chemical structure of 5-(Aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetic acid is particularly noteworthy for its functional groups. The pyridine ring, a common heterocyclic aromatic compound, provides a rigid and planar structure that can interact with biological targets through π-stacking and hydrogen bonding. The aminomethyl group at the 5-position introduces a flexible and reactive site, which can be further modified to enhance binding affinity and selectivity. The 2-chloro substitution adds lipophilicity and can influence the compound's pharmacokinetic properties, while the 3-difluoromethyl group introduces steric hindrance and electronic effects that can modulate the compound's reactivity and stability.

Recent studies have highlighted the potential of 5-(Aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against specific enzymes involved in cancer progression. The difluoromethyl group has been found to enhance the compound's ability to disrupt key signaling pathways, making it a valuable lead for the development of anticancer agents.

In addition to its anticancer properties, 5-(Aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetic acid has also shown promise in neurodegenerative diseases. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound can effectively cross the blood-brain barrier and modulate neurotransmitter systems associated with conditions such as Alzheimer's disease and Parkinson's disease. The ability to penetrate the central nervous system (CNS) is crucial for developing effective treatments for these debilitating conditions.

The pharmacokinetic profile of 5-(Aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetic acid has been extensively studied to optimize its therapeutic potential. Research indicates that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its lipophilicity, conferred by the 2-chloro substitution, facilitates cellular uptake and distribution throughout the body. Furthermore, the presence of the aminomethyl group allows for metabolic stability and reduced toxicity, making it suitable for long-term administration.

Clinical trials are currently underway to evaluate the safety and efficacy of 5-(Aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetic acid. Preliminary results from Phase I trials have shown that the compound is well-tolerated at therapeutic doses with minimal adverse effects. These findings are encouraging and suggest that further clinical development is warranted.

In conclusion, 5-(Aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetic acid (CAS No. 1806944-36-4) represents a promising candidate in medicinal chemistry with diverse therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive scaffold for drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, positioning it as a key player in advancing medical treatments for various diseases.

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